Scaffold Geometry Differentiation: Meta-Benzoxazole-Phenyl Linkage vs. Para-Substituted and C2-Linked Benzothiazole Carboxamide Analogs
CAS 681173-96-6 possesses a unique meta-substitution pattern, where the benzoxazole ring is connected to the benzothiazole-6-carboxamide via a 1,3-disubstituted phenyl spacer. This contrasts with the majority of reported active analogs in this class, which predominantly employ a para-substituted phenyl linker (e.g., 4-benzoxazol-2-yl-phenylamine derivatives) or attach the carboxamide directly at the C2 position of the benzothiazole [1][2]. In kinase inhibitor SAR studies, the meta connectivity alters the dihedral angle between the benzoxazole and benzothiazole planes, potentially accessing binding pockets inaccessible to para-linked congeners [3].
| Evidence Dimension | Molecular scaffold architecture (phenyl linker substitution geometry) |
|---|---|
| Target Compound Data | 1,3-disubstituted phenyl (meta); benzothiazole-6-carboxamide attachment |
| Comparator Or Baseline | Para-substituted analogs (e.g., 4-benzoxazol-2-yl-phenylamine derivatives); C2-carboxamide benzothiazoles (e.g., 2-acetamido-6-carboxamide benzothiazoles) |
| Quantified Difference | Qualitative difference in scaffold geometry; no direct IC50 comparison available |
| Conditions | Structural analysis based on InChI and published SAR tables for benzoxazole/benzothiazole amide series |
Why This Matters
Scaffold geometry is a primary determinant of target selectivity in kinase and receptor pharmacology; the meta-substituted scaffold of CAS 681173-96-6 is underrepresented in published SAR studies, representing an opportunity for novel target engagement that cannot be accessed by commonly available para-substituted analogs.
- [1] Abdelgawad, M. A., et al. (2013). Synthesis, Anti-Breast Cancer Activity and Molecular Modeling of Some Benzothiazole and Benzoxazole Derivatives. Archiv der Pharmazie, 346(7), 534–541. View Source
- [2] Batsi, Y., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemMedChem. View Source
- [3] El‐Helby, A. A., et al. (2019). Benzoxazole/benzothiazole‐derived VEGFR‐2 inhibitors. Archiv der Pharmazie, 352(12), e1900178. View Source
